BenchChemオンラインストアへようこそ!

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Acid-sensing ion channel 3 Pain Patch-clamp electrophysiology

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a disubstituted tetrahydroisoquinoline (THIQ) bearing a bromine atom at the 6-position and a methyl group at the 8-position. Its predicted pKa is 9.27±0.20 and its molecular weight is 226.11 g/mol.

Molecular Formula C10H12BrN
Molecular Weight 226.11
CAS No. 1375302-92-3
Cat. No. B3100785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1375302-92-3
Molecular FormulaC10H12BrN
Molecular Weight226.11
Structural Identifiers
SMILESCC1=CC(=CC2=C1CNCC2)Br
InChIInChI=1S/C10H12BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
InChIKeyCISXTPCBPUYQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1375302-92-3): A Dual-Substituted THIQ Scaffold for CNS Drug Discovery Procurement


6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a disubstituted tetrahydroisoquinoline (THIQ) bearing a bromine atom at the 6-position and a methyl group at the 8-position. Its predicted pKa is 9.27±0.20 and its molecular weight is 226.11 g/mol . The compound serves as a versatile intermediate for constructing CNS-targeted compound libraries via palladium-catalyzed cross-coupling reactions at the bromine handle . The hydrochloride salt (CAS 1432680-81-3) offers enhanced aqueous solubility and exhibits a LogP of 2.85, facilitating formulation for in vitro assays .

Why 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic Tetrahydroisoquinoline Analogs: Substitution-Specific Pharmacological and Physicochemical Evidence


Tetrahydroisoquinoline derivatives are not interchangeable because substituent identity and position profoundly dictate biological activity. The 6-bromo substituent is critical for acid-sensing ion channel 3 (ASIC3) inhibitory potential, with the parent 6-bromo-THIQ showing measurable ASIC3 IC50 . Meanwhile, the 8-methyl group is essential for high-affinity interaction with the NMDA receptor PCP binding site, as demonstrated by 8-methyl-1-aryl-THIQ derivatives . Moreover, the combined substituents modulate the compound's basicity (pKa 9.27 vs. 9.66 for unsubstituted THIQ) and lipophilicity (LogP 2.85 vs. 1.60 for THIQ), altering protonation equilibrium and passive permeability relative to the parent scaffold . Substituting with a simple THIQ core or alternative halogen positional isomers would likely eliminate these dual-targeting attributes and change pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline


ASIC3 Inhibitory Potential via 6-Bromo Substitution: Cross-Study Comparison with Parent 6-Bromo-THIQ

The 6-bromo substituent is a key determinant of ASIC3 interaction. The parent compound 6-bromo-1,2,3,4-tetrahydroisoquinoline (lacking the 8-methyl group) inhibits human ASIC3 with an IC50 of 7.01×10⁵ nM (701 μM) in manual patch-clamp electrophysiology on HEK293 cells . While the target compound 6-bromo-8-methyl-THIQ has not been directly profiled, it retains the identical 6-bromo pharmacophore. By contrast, the unsubstituted THIQ core lacks any reported ASIC3 activity at comparable concentrations. The presence of the 8-methyl group may further modulate potency, as evidenced by other 6-substituted THIQ derivatives such as 6-(3,5-dichlorophenyl)-THIQ (IC50 3.30×10³ nM) and 6-(3-(trifluoromethyl)phenyl)-THIQ (IC50 7.10×10³ nM), indicating that the 6-position is a critical site for ASIC3 inhibition optimization .

Acid-sensing ion channel 3 Pain Patch-clamp electrophysiology

NMDA Receptor PCP Binding-Site Affinity Conferred by 8-Methyl Substitution

The 8-methyl group on the tetrahydroisoquinoline scaffold is associated with high-affinity binding to the PCP site of the NMDA receptor complex. In a systematic evaluation of 1-aryl-THIQ derivatives, the (S)-configurated compound (S)-4e·HCl, which features an 8-methyl group and a 1-(2-methylphenyl) substituent, exhibited a Ki of 0.0374 μM at the PCP binding site, representing the highest affinity among the series and demonstrating ~90-fold enantioselectivity over the (R)-enantiomer . The target compound 6-bromo-8-methyl-THIQ possesses the critical 8-methyl substituent, positioning it as a privileged scaffold for NMDA receptor open-channel blocker development. While it lacks a 1-aryl group that would further enhance affinity, the 8-methyl group alone provides a demonstrated binding advantage over the unsubstituted THIQ scaffold, which lacks PCP site activity. This class-level evidence supports prioritizing the 8-methyl-containing scaffold for NMDA-targeted probe design.

NMDA receptor PCP binding site Neuroprotection Excitotoxicity

Predicted pKa (9.27) vs. Unsubstituted Tetrahydroisoquinoline (9.66): Substitution-Induced Basicity Modulation

The predicted acid dissociation constant (pKa) of 6-bromo-8-methyl-THIQ is 9.27±0.20, compared to 9.66±0.20 for unsubstituted 1,2,3,4-tetrahydroisoquinoline . The ΔpKa of –0.39 indicates a slight reduction in basicity attributable to the electron-withdrawing effect of the 6-bromo substituent partially offset by the electron-donating 8-methyl group. At physiological pH (7.4), the target compound would be predominantly protonated (>98%), similar to unsubstituted THIQ, but the small shift in pKa may affect the kinetics of protonation/deprotonation and hydrogen-bonding interactions within receptor binding pockets. This difference is relevant for structure-activity relationship (SAR) studies where subtle changes in amine basicity can influence target engagement and selectivity.

Physicochemical property Protonation Receptor interaction

Enhanced Lipophilicity (LogP 2.85 for HCl Salt) Supports CNS Permeability vs. Unsubstituted THIQ (LogP 1.60)

The hydrochloride salt of 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline exhibits a measured LogP of 2.85, substantially higher than the XlogP of 1.60 reported for unsubstituted 1,2,3,4-tetrahydroisoquinoline . The ΔLogP of +1.25 reflects the combined lipophilic contributions of the bromine atom and the methyl group. This increase in lipophilicity is consistent with improved passive membrane permeability and potential for enhanced blood-brain barrier (BBB) penetration, a critical attribute for CNS-targeted compounds. The free base form is predicted to have an even higher LogP of approximately 3.22, further supporting CNS partitioning . The hydrochloride salt form maintains sufficient aqueous solubility for in vitro assay compatibility while providing a lipophilic scaffold for CNS lead optimization.

Lipophilicity Blood-brain barrier CNS drug design

High Purity (≥97%) from Multiple Reputable Suppliers Enables Reproducible Assay Results

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are available from multiple reputable chemical suppliers with purity specifications of ≥95–98%. Verified sources include AChemBlock (97% purity for hydrochloride, CAS 1432680-81-3) , Leyan (98% purity for free base, CAS 1375302-92-3) , and Chemenu (95%+ purity for free base) . This multi-vendor availability with high purity ensures lot-to-lot consistency, reduces the risk of confounding impurities in biological assays, and provides procurement flexibility. In contrast, certain positional isomers (e.g., 7-bromo-8-methyl-THIQ or 5-bromo-8-methyl-THIQ) have limited commercial availability or lower purity specifications, which can hinder reproducible SAR studies.

Quality control Procurement Reproducibility

6-Bromo Handle Enables Versatile Suzuki Cross-Coupling for Targeted Library Synthesis

The 6-bromo substituent is an ideal leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling efficient introduction of diverse aryl and heteroaryl groups at the 6-position. This synthetic strategy has been demonstrated for bromoisoquinoline scaffolds, where Suzuki coupling serves as a key step for constructing 6-aryl-tetrahydroisoquinoline libraries . The target compound's combination of a reactive 6-bromo handle and a sterically directing 8-methyl group provides precise regiochemical control during cross-coupling, minimizing by-product formation. In contrast, non-halogenated analogs (e.g., 8-methyl-THIQ or unsubstituted THIQ) lack this direct diversification capability and require pre-functionalization steps. The hydrochloride salt form further facilitates handling and storage, maintaining stability under inert atmosphere at 0–8 °C.

Synthetic versatility Suzuki coupling Library synthesis C–C bond formation

Optimal Application Scenarios for 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


ASIC3-Targeted Pain Therapeutics Lead Optimization

Given the established ASIC3 inhibitory potential of the 6-bromo-THIQ pharmacophore , this compound serves as an entry scaffold for medicinal chemistry campaigns targeting ASIC3-mediated chronic pain. Researchers can leverage the 6-bromo handle for rapid Suzuki diversification to generate 6-aryl analogs and improve upon the baseline IC50 of 7.01×10⁵ nM observed for the parent 6-bromo-THIQ. The scaffold's predicted CNS-compatible physicochemical profile (LogP 2.85, pKa 9.27) supports progression toward in vivo pain models.

NMDA Receptor Open-Channel Blocker Development for Excitotoxicity

The 8-methyl group on this scaffold is a validated structural feature for high-affinity interaction with the NMDA receptor PCP binding site, as demonstrated by the 0.0374 μM Ki of (S)-4e·HCl . This compound can serve as a starting point for synthesizing 1-aryl- or 1-heteroaryl-substituted derivatives to further enhance NMDA affinity and enantioselectivity. Target indications include ischemic stroke, traumatic brain injury, and neuropathic pain.

Parallel Library Synthesis for Dual ASIC3/NMDA Profiling

The simultaneous presence of the 6-bromo and 8-methyl groups makes this compound uniquely suited for constructing parallel libraries that probe dual ASIC3/NMDA pharmacology. Using the bromine handle for Suzuki coupling at C6 while preserving the 8-methyl group for NMDA interaction, researchers can systematically explore structure-activity relationships across both targets within a single scaffold framework. This approach maximizes the informational return per synthetic step, a key efficiency factor for procurement decisions in drug discovery programs.

CNS Pharmacokinetic Profiling Studies

The enhanced lipophilicity of this compound (ΔLogP +1.25 relative to unsubstituted THIQ) supports its prioritization for CNS permeability assessment. Researchers can use the hydrochloride salt for in vitro assays (MDCK-MDR1 or Caco-2 permeability) and the free base for in vivo brain penetration studies. The high commercial purity (≥97%) reduces variability in PK determinations, making this compound a reliable reference standard for comparative brain exposure studies across THIQ analogs.

Quote Request

Request a Quote for 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.